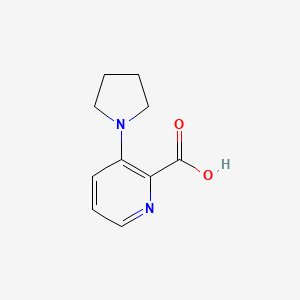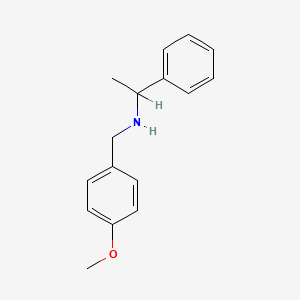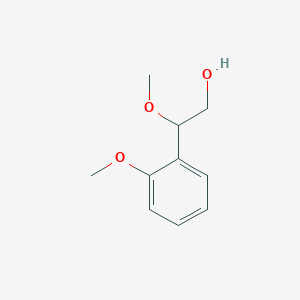
N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H12N2O5 and its molecular weight is 360.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Material Science
Chemistry of Naphthalene Diimides (NDIs) : NDIs, including compounds similar to N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, have applications in material and supramolecular science. These compounds have been utilized in conducting thin films, molecular sensors, and as components in supramolecular ensembles like "nanotubes" or molecular wires. They also play a role in energy and electron transfer systems and in host-guest chemistry, including applications in artificial photosynthesis (Bhosale, Jani, & Langford, 2008).
Functional Naphthalene Diimides : NDIs have been explored in supramolecular chemistry, sensors, host-guest complexes, ion-channels, gelators for sensing aromatic systems, catalysis through anion-π interactions, and medicinal applications, including DNA intercalations. Core-substituted NDIs have implications in solar cell technology and artificial photosynthesis (Kobaisi et al., 2016).
Physico-Chemical Properties
- Properties of Polar Liquid Crystal Materials : Compounds like this compound have been synthesized to study their physico-chemical properties. These compounds exhibit characteristics like the formation of a nematic phase and have been compared with other molecular structures for their mesomorphic properties (Morita et al., 2008).
Organic Electronics
Naphthalene Diimide Copolymers for Electronics : NDI copolymers, including derivatives of the mentioned compound, are attractive materials for use in organic electronic devices, particularly as n-type materials. They have been shown to have high electron mobilities and improved polymer crystallinity and macromolecular order (Durban, Kazarinoff, & Luscombe, 2010).
Naphthalene Diimide-based Coordination Polymers : These polymers have been studied for their reversible photochromic properties and solventchromism due to the presence of electron-deficient NDI moieties. The interaction between NDI moieties and aromatic carboxylic acid in these polymers leads to different photosensitive properties (Liu et al., 2020).
Environmental Chemistry
- Reactivity in Aqueous Systems : Studies on the nitration of naphthalene, a related compound, in aqueous solutions provide insights into the formation of nitroarenes and their environmental implications, especially in atmospheric hydrometeors (Vione et al., 2005).
Luminescence and Photosensitivity
- Metal-Organic Frameworks with Luminescence Properties : Research has shown that metal-organic frameworks constructed from NDIs exhibit reversible naked photochromic properties and photocontrolled luminescence. This is attributed to the generation of NDI radicals and the interaction between NDI moieties and electron donors (Liu et al., 2020).
Eigenschaften
IUPAC Name |
N-naphthalen-1-yl-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-19(21-17-7-3-5-12-4-1-2-6-15(12)17)16-11-13-10-14(22(25)26)8-9-18(13)27-20(16)24/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUNZNDPLJRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2877986.png)
![N-(3-acetamidophenyl)-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2877988.png)
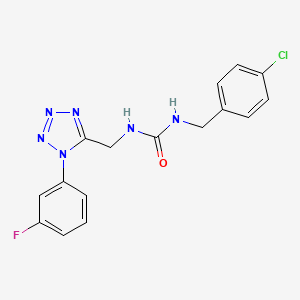
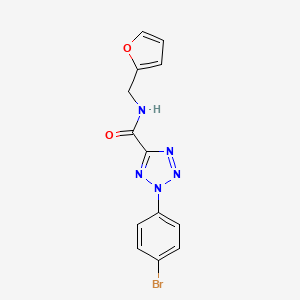
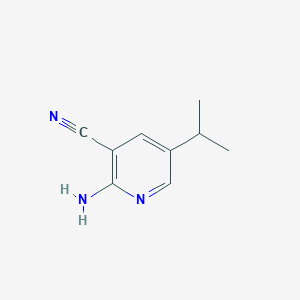
![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2877994.png)
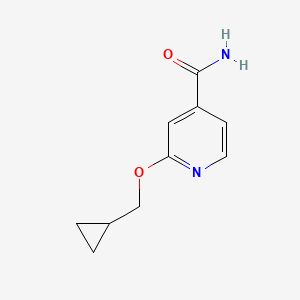
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)
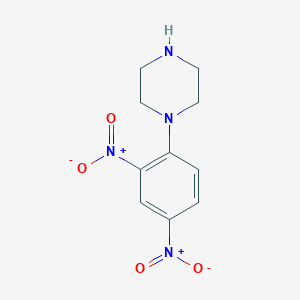
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)
![N-(3,4-dichlorophenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2878000.png)
